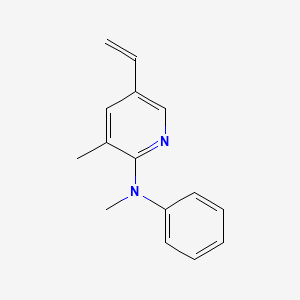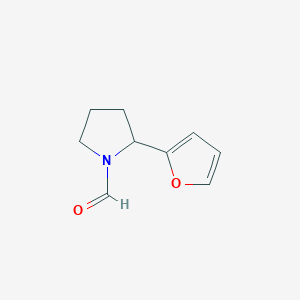
5-Iodo-2-methoxy-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methoxy-4-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine typically involves the iodination of 2-methoxy-4-methylpyrimidine. One common method includes the following steps:
Starting Material: 2-methoxy-4-methylpyrimidine.
Iodination Reaction: The starting material is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxy-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxy-4-methylpyrimidine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools and probes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds:
5-Iodo-2-methylpyrimidine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Iodo-4-methoxy-2-methylpyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 5-Iodo-2-methoxy-4-methylpyrimidine is unique due to the specific combination of iodine, methoxy, and methyl groups on the pyrimidine ring
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
5-iodo-2-methoxy-4-methylpyrimidine |
InChI |
InChI=1S/C6H7IN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 |
InChI Key |
KGKPVWXIQTZFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


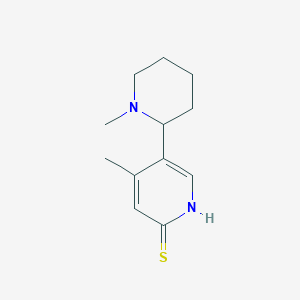
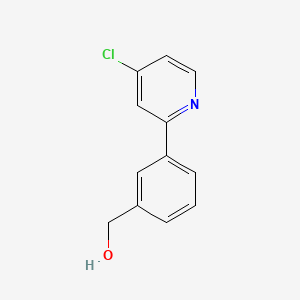

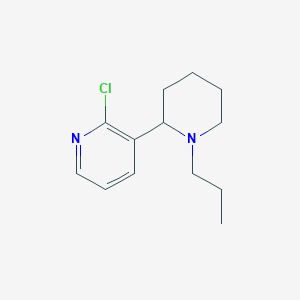
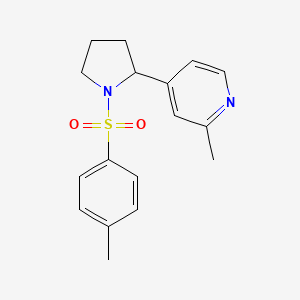

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)
